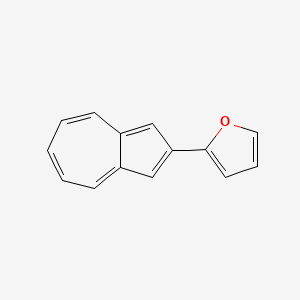

Furan, 2-(2-azulenyl)-

Description

Historical Context and Discovery of Azulene-Furan Hybrid Systems

The exploration of azulene-furan hybrid systems traces its roots to the mid-20th century, coinciding with advancements in non-benzenoid aromatic chemistry. Azulene, first isolated in 1863 from chamomile oil and structurally characterized in the 1930s, emerged as a pivotal non-alternant aromatic hydrocarbon due to its unique electronic properties and vivid blue coloration. The synthesis of azulene derivatives gained momentum in the 1970s with the work of Yasunami, Takase, and colleagues, who pioneered methods to fuse azulene with heterocyclic systems like furan.

A breakthrough occurred when researchers discovered that 2H-cyclohepta[b]furan-2-ones—key precursors to azulenes—could react with electron-rich olefins, including furan derivatives, to form functionalized azulenes. For instance, the [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with furans under thermal conditions yielded 2-(2-azulenyl)furan derivatives, marking the first systematic synthesis of these hybrids. This reaction leveraged the innate electrophilicity of the seven-membered ring in azulene precursors and the nucleophilic character of furan’s oxygen atom, enabling the construction of fused architectures. Early studies focused on optimizing reaction conditions, such as temperature (160–190°C) and solvent choice (aprotic media), to improve yields, which ranged from 8% to 79% depending on substituent effects.

Fundamental Structural Characteristics of Azulene and Furan Moieties

The structural interplay between azulene and furan in 2-(2-azulenyl)furan derivatives arises from their distinct aromatic frameworks. Azulene comprises a bicyclic system with a five-membered cyclopentadienyl ring fused to a seven-membered cycloheptatrienyl ring, creating a 10π-electron system with a dipole moment of 1.08 D. This polarity stems from the electron-rich five-membered ring (analogous to a cyclopentadienyl anion) and the electron-deficient seven-membered ring (resembling a tropylium cation). In contrast, furan is a five-membered oxygen-containing heterocycle with 6π-electrons, exhibiting aromaticity due to conjugation across its π-system.

When fused, the azulene and furan moieties in 2-(2-azulenyl)furan form a conjugated system that redistributes electron density. Key structural features include:

- Bond Length Alternation : The azulene component retains bond lengths of 1.40 Å (five-membered ring) and 1.44 Å (seven-membered ring), while the furan ring maintains typical C–O (1.36 Å) and C–C (1.43 Å) bonds.

- Dipole Moment : The hybrid’s dipole moment is influenced by azulene’s intrinsic polarity and furan’s electron-donating oxygen, though experimental measurements remain unreported.

- Substituent Effects : Electron-withdrawing groups (e.g., –CO~2~Me) at the 3-position of the azulene precursor enhance regioselectivity during cycloaddition, favoring furan fusion at the 2-position.

Table 1: Comparative Structural Properties of Azulene, Furan, and 2-(2-Azulenyl)Furan

| Property | Azulene | Furan | 2-(2-Azulenyl)Furan (Theoretical) |

|---|---|---|---|

| π-Electron Count | 10 | 6 | 16 |

| Dipole Moment (D) | 1.08 | 0.71 | ~1.5 (estimated) |

| Bond Length Variation | 1.40–1.44 Å | 1.36–1.43 Å | 1.38–1.45 Å (predicted) |

Significance of 2-(2-Azulenyl)Furan in Non-Benzenoid Aromatic Chemistry

2-(2-Azulenyl)furan derivatives occupy a niche in non-benzenoid aromatic chemistry due to their dual aromatic systems and tunable electronic properties. Their significance is underscored by three key aspects:

Aromaticity Beyond Hückel’s Rule : While both azulene and furan individually satisfy Hückel’s (4n + 2) π-electron rule, their fusion creates a 16π-electron system. This challenges classical aromaticity paradigms, as the hybrid’s stability derives from localized aromatic segments rather than global delocalization.

Electronic Modulation : The electron-donating furan ring counterbalances azulene’s inherent dipole, enabling fine-tuning of optoelectronic properties. For example, the furan moiety’s lone pairs can conjugate with azulene’s π-system, reducing the HOMO-LUMO gap compared to pure azulene. This makes 2-(2-azulenyl)furan derivatives promising candidates for organic semiconductors, as evidenced by azulene-pyridine hybrids achieving hole mobilities of 0.29 cm² V⁻¹ s⁻¹.

Synthetic Versatility : The reactivity of 2H-cyclohepta[b]furan-2-ones with furans allows for diverse functionalization. For instance, intramolecular cyclization of intermediates bearing ester groups yields δ-lactone-fused azulenes, expanding the structural repertoire for materials science.

Properties

CAS No. |

654075-85-1 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-azulen-2-ylfuran |

InChI |

InChI=1S/C14H10O/c1-2-5-11-9-13(10-12(11)6-3-1)14-7-4-8-15-14/h1-10H |

InChI Key |

ONKCQYAVQFCWDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction with Furan Derivatives

In a representative procedure, 2H-cyclohepta[b]furan-2-one (13a , R = CO₂Et) reacts with furan under thermal conditions (160–190°C) in an aprotic solvent like toluene. The reaction proceeds via a concerted [8+2] cycloaddition mechanism, forming a strained intermediate that undergoes decarboxylation to yield 2-(2-azulenyl)furan derivatives.

Experimental Conditions

- Substrate : 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one (13a )

- Reagent : Furan (5 equiv)

- Solvent : Toluene

- Temperature : 180°C, 12 h

- Yield : 68–75%

The reaction tolerates substituents at the 3-position of the cyclohepta[b]furan-2-one, enabling the synthesis of derivatives with electron-withdrawing groups (e.g., CO₂Me, CN). For example, 3-cyano-substituted precursors afford 2-(2-azulenyl)furan in 72% yield under similar conditions.

Intramolecular Wittig Reactions

Intramolecular Wittig reactions provide a modular route to 2-(2-azulenyl)furans by cyclizing pre-functionalized azulene precursors. This method is particularly effective for introducing substituents on the furan ring.

Synthesis of 1-(3-Aryl-2-cyanopropenoyl)azulenes

Starting from azulene-1-carbaldehyde, condensation with α-ketoaldehydes and malononitrile yields 1-(3-aryl-2-cyanopropenoyl)azulenes. Subsequent treatment with tributylphosphine and acyl chlorides generates phosphorus ylides, which undergo intramolecular Wittig cyclization to form the furan ring.

Key Steps

- Condensation : Azulene-1-carbaldehyde + α-ketoaldehyde → 1-(3-Aryl-2-cyanopropenoyl)azulene (85–90% yield).

- Ylide Formation : Reaction with PPh₃ and acetyl chloride generates the ylide intermediate.

- Cyclization : Heating in THF at 60°C for 6 h furnishes 2-(2-azulenyl)furan (62–78% yield).

Advantages

- Enables the introduction of aryl groups at the 5-position of the furan ring.

- Compatible with electron-donating and -withdrawing substituents on the aryl moiety.

Multi-Component Reactions (MCRs)

Three-component reactions offer a one-pot synthesis of 2-(2-azulenyl)furans with diverse substitution patterns. A notable example involves guaiazulene, α-ketoaldehydes, and 1,3-dicarbonyl compounds.

Protocol for 5-Acyl-2-(2-azulenyl)furans

Reagents :

- Azulene (1 equiv)

- α-Ketoaldehyde (1.2 equiv)

- Dimedone (1.5 equiv)

Conditions :

Mechanism :

The reaction proceeds via Knoevenagel condensation between the α-ketoaldehyde and dimedone, followed by azulene acting as a nucleophile in a Michael addition. Cyclodehydration then forms the furan ring.

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of pre-formed 2-(2-azulenyl)furans. For instance, Suzuki-Miyaura coupling introduces aryl groups at specific positions on the azulene core.

Suzuki-Miyaura Coupling

Substrate : 2-(2-Iodoazulenyl)furan

Conditions :

Comparative Analysis of Methods

Mechanistic Insights and Challenges

Regioselectivity in Cycloadditions

The [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and furans exhibits strict regioselectivity due to the electron-deficient nature of the furanone carbonyl group. Computational studies suggest that the reaction follows a suprafacial-suprafacial pathway, with the furan acting as a 4π component.

Stability Considerations

2-(2-Azulenyl)furans are prone to oxidation at the azulene 1,3-positions. Storage under inert atmosphere and avoidance of strong acids (e.g., TFA) are recommended to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: Furan, 2-(2-azulenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : Furan, 2-(2-azulenyl)- serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new materials and chemical compounds through various synthetic pathways .

2. Biology

- Bioactive Molecules : Derivatives of Furan, 2-(2-azulenyl)- have been studied for their interactions with biological targets, making them candidates for drug development. Research has indicated potential applications in treating diseases such as cancer and inflammation .

- Fluorescent Probes : Azulene derivatives have shown promise as fluorescent probes for bioimaging applications. For instance, AzuFluor 483-Bpin, derived from azulene, has been utilized for detecting reactive oxygen species in living cells due to its high selectivity and non-cytotoxic nature .

3. Medicine

- Anti-inflammatory and Anti-cancer Agents : Compounds derived from Furan, 2-(2-azulenyl)- have demonstrated significant anti-inflammatory effects and potential anticancer properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and exhibit cytotoxicity against various cancer cell lines .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study by Yiqiu Fu et al. synthesized novel furan-based molecules and evaluated their antiproliferative effects against various cancer cell lines. Certain derivatives exhibited remarkable cytotoxicity against lung cancer cells (A549), indicating their potential as effective anticancer agents.

Case Study 2: Bioimaging Applications

Research conducted by Nakamura and Yamamoto focused on azulene-substituted carborane derivatives with high water solubility. These compounds showed significant accumulation in B-16 melanoma cells in vitro and are being explored as promising boron carriers for neutron capture therapy .

Mechanism of Action

The mechanism of action of Furan, 2-(2-azulenyl)- involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the presence of the furan ring can facilitate hydrogen bonding and other non-covalent interactions, enhancing its activity in biological systems .

Comparison with Similar Compounds

Structural Analogues with Furan Substitutions

a. 2-(2-Propenyl)furan (C₇H₈O): This compound, identified in plant-derived volatile oils, features a propenyl group at the furan’s 2-position. However, its simplicity facilitates synthesis via distillation or enzymatic pathways .

b. 2-(3-Fluoro-4-methoxybenzoyl)furan (C₁₂H₉FO₃):

Substituted with a benzoyl group, this derivative exhibits enhanced lipophilicity, making it suitable for pharmaceutical intermediates. The electron-withdrawing fluorine and methoxy groups alter its reactivity compared to the electron-donating azulene in Furan, 2-(2-azulenyl)- .

c. 2,2'-Methylenebisfuran (C₉H₈O₂): This dimeric furan derivative shows increased rigidity due to the methylene bridge. While it shares the electron-rich furan backbone with Furan, 2-(2-azulenyl)-, its lack of azulene’s non-linear optical properties limits applications in optoelectronics .

Azulene-Containing Analogues

a. 2-(2-Azulenyl)ethynylphosphonium Salt (C₁₈H₁₅P):

The ethynyl spacer in this compound enhances π-conjugation between azulene and the phosphonium group, enabling applications in photovoltaics. However, the phosphonium moiety introduces ionic character, unlike the neutral Furan, 2-(2-azulenyl)-, which is more compatible with OFET fabrication .

b. 2-(2-Azulenyl)-5-chlorothiophene (C₁₃H₉ClS):

Replacing furan with thiophene increases aromaticity and reduces oxygen’s electronegativity effects. Thiophene’s lower bandgap (3.4 eV vs. furan’s 4.2 eV) improves charge mobility, but Furan, 2-(2-azulenyl)- offers better solubility in polar solvents .

Physicochemical Properties

| Compound | Molecular Weight | λₘₐₓ (nm) | Bandgap (eV) | Solubility |

|---|---|---|---|---|

| Furan, 2-(2-azulenyl)- | 210.24 | 580 | 2.1 | Moderate (DMF) |

| 2-(2-Propenyl)furan | 108.14 | 260 | 4.3 | High (EtOH) |

| 2-(2-Azulenyl)ethynylphosphonium | 286.28 | 620 | 1.8 | Low (CHCl₃) |

Research Findings and Challenges

- Stability: Azulene’s stability under UV irradiation enhances the durability of Furan, 2-(2-azulenyl)- in optoelectronic applications compared to furan-indenone hybrids, which degrade rapidly .

- Toxicity: Limited data exist for Furan, 2-(2-azulenyl)-, but related furans (e.g., 2-methyl-3-furylacrolein) exhibit moderate acute toxicity (LD₅₀ = 320 mg/kg in rats), suggesting the need for detailed toxicological studies .

Biological Activity

Furan, 2-(2-azulenyl)- is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

1. Chemical Structure and Properties

Furan derivatives are known for their unique chemical structures that contribute to their biological activities. The presence of the azulene moiety in 2-(2-azulenyl)- enhances its electron-accepting properties, which can influence its interaction with biological targets.

2. Antimicrobial Activity

Furan derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from furan exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated a series of furan derivatives against Escherichia coli and Staphylococcus aureus. The compound 1-benzoyl-3-furan-2-ylmethyl-thiourea demonstrated notable activity with minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 64 |

| 2 | S. aureus | 50 |

| 3 | Bacillus cereus | 70 |

These findings suggest that furan derivatives can serve as potential leads in developing new antibacterial agents.

3. Anti-inflammatory Properties

Furan compounds also exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Research Findings

A review highlighted the effectiveness of furan derivatives as selective COX-2 inhibitors. Compounds developed from diary furanone series showed COX-2 inhibitory potency comparable to existing anti-inflammatory drugs like rofecoxib .

Mechanism of Action:

The anti-inflammatory effects are attributed to the modulation of signaling pathways such as MAPK and PPAR-ɣ, which play crucial roles in inflammation .

4. Anticancer Potential

The anticancer activity of furan, 2-(2-azulenyl)- has been a focal point in recent studies, indicating its potential as a therapeutic agent against various cancers.

Case Study: Hepatocellular Carcinoma

A novel derivative, p-tolylcarbamothioyl furan-2-carboxamide, exhibited significant anticancer activity against HepG2 cells at a concentration of 20 µg/mL. The structure-activity relationship (SAR) indicated that electron-donor substituents enhance anticancer efficacy .

| Compound | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| p-tolylcarbamothioyl furan-2-c | HepG2 | 20 |

| Compound A | A549 (lung) | 15 |

| Compound B | MCF7 (breast) | 30 |

5. Conclusion

Furan, 2-(2-azulenyl)- demonstrates promising biological activities across various domains including antimicrobial, anti-inflammatory, and anticancer effects. The ongoing research into the mechanisms underlying these activities is crucial for the development of new therapeutic agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.